(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-22-5-4-17-11-3-2-10(18(20)21)8-13(11)25-15(17)16-14(19)12-9-23-6-7-24-12/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWTZMMBUPOIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a dioxine structure, and a methoxyethyl side chain. These structural elements contribute to its unique chemical properties and biological activities. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit various anticancer activities. In vitro studies have shown that derivatives of benzothiazole, including those containing dioxine structures, demonstrate significant cytotoxic effects against several cancer cell lines such as MCF-7 and HeLa. For instance:
- MTT Assays : Compounds analogous to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene) have been tested against multiple cancer cell lines, revealing moderate to high anticancer potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that benzothiazole derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria:
- Inhibition Studies : Compounds were screened against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties at concentrations ranging from 12.5 to 100 μg/mL .
The mechanism of action for (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene) likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Signal Pathway Modulation : It may modulate pathways related to apoptosis and oxidative stress, contributing to its anticancer and antimicrobial effects.
Case Studies
-
Antitumor Activity : A study investigated the anticancer effects of various benzothiazole derivatives, including the target compound. Results indicated significant cytotoxicity against MCF-7 cells, with the compound exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (μM) (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene) MCF-7 10 Doxorubicin MCF-7 8 -
Antibacterial Activity : Another study focused on the antimicrobial properties of similar compounds. The target compound showed promising results against Pseudomonas aeruginosa, with an MIC value that suggests it could be developed into an effective antibacterial agent .
Compound Bacteria MIC (μg/mL) (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene) Pseudomonas aeruginosa 25 Ciprofloxacin Pseudomonas aeruginosa 20
Comparison with Similar Compounds
Structural Analogues
Benzothiazole and thiadiazole derivatives share core heterocyclic frameworks but differ in substituents and functional groups. Key analogues include:
Key Structural Differences :
- Nitro vs. Amino Groups: The target’s 6-nitro group contrasts with the amino substituent in ’s corrosion inhibitors. Nitro groups enhance electrophilicity, while amino groups improve nucleophilicity and hydrogen-bonding capacity .
- Methoxyethyl vs. Benzamide : The methoxyethyl chain in the target compound may offer better solubility than the benzamide group in ’s analogue, which is bulkier and more lipophilic.
- 1,4-Dioxine vs.
Functional and Computational Insights
- Computational Analysis: Tools like similarity matrices () could predict the target’s bioactivity by comparing its physicochemical properties (e.g., logP, polar surface area) to known active analogues. Machine learning models might prioritize it for high-throughput screening .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst) impact yield?
The synthesis involves three key steps:
Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.
Alkylation to introduce the 2-methoxyethyl group using 2-methoxyethyl bromide in DMF with K₂CO₃ as a base (80–85°C, 8–12 hours) .
Carboxamide coupling via condensation with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using EDCI/HOBt in dichloromethane (room temperature, 24 hours).
Yield optimization requires strict control of solvent polarity (DMF for alkylation vs. dichloromethane for coupling) and catalyst selection. For example, EDCI/HOBt improves coupling efficiency (75–80% yield) compared to DCC/DMAP (60–65%) .
Q. Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?
- ¹H/¹³C NMR : Key signals include the methoxyethyl protons (δ 3.2–3.5 ppm), nitro group deshielding (δ 8.1–8.3 ppm for aromatic protons), and carboxamide NH (δ 10.2–10.5 ppm) .
- HRMS : Molecular ion [M+H]⁺ at m/z 406.0921 (calculated: 406.0918).
Contradictions in NOESY data (e.g., Z/E isomerism) are resolved via X-ray crystallography or computational modeling (DFT) to confirm spatial arrangements .
Q. What preliminary biological activities have been reported, and how are assay conditions standardized?
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays (pH 7.4, 37°C) .
- Cytotoxicity : IC₅₀ of 12–18 µM in MTT assays against HeLa and MCF-7 cells (72-hour exposure).
Standardization requires solvent controls (DMSO ≤0.1%) and adherence to CLSI guidelines for MIC determination .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. sulfonyl groups) affect bioactivity?
A comparative SAR study reveals:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 6-Nitro (target compound) | Strong antimicrobial activity (MIC 8 µg/mL) | Nitro group enhances electron-deficient thiazole ring, promoting DNA gyrase inhibition . |
| 6-Sulfamoyl (analog) | Reduced cytotoxicity (IC₅₀ >50 µM) | Sulfonamide increases hydrophilicity, reducing membrane permeability . |
| Modifications at the 3-position (e.g., allyl vs. methoxyethyl) alter steric bulk, influencing target binding . |
Q. How can contradictory data on metabolic stability (e.g., in vitro vs. in vivo) be reconciled?
- In vitro microsomal assays (human liver microsomes): High clearance (Clₜₙₜ 45 mL/min/kg) due to CYP3A4-mediated oxidation of the methoxyethyl chain .
- In vivo murine models : Prolonged half-life (t₁/₂ ~6 hours) attributed to protein binding (90–92% plasma protein binding) masking metabolic degradation .
Resolution involves PBPK modeling to integrate solubility, protein binding, and tissue distribution data .
Q. What computational strategies predict target engagement, and how are false positives minimized?
- Molecular docking : The compound shows high affinity (-9.2 kcal/mol) for DNA gyrase (PDB: 1KZN) via hydrogen bonding with Asp81 and π-stacking with GyrA .
- MD simulations : 100-ns trajectories confirm stable binding but highlight false positives from solvent-accessible surface artifacts.
False positives are reduced by consensus scoring (Glide, AutoDock Vina) and experimental validation via SPR (KD = 120 nM) .
Q. What strategies resolve discrepancies in mechanistic studies (e.g., ROS induction vs. direct enzyme inhibition)?
Conflicting reports on ROS-mediated cytotoxicity vs. topoisomerase inhibition are addressed via:
- Mechanistic deconvolution : Use of ROS scavengers (NAC) reduces apoptosis by 40%, confirming partial ROS dependency .
- Enzymatic assays : Direct inhibition of Topo IIα (IC₅₀ = 2.1 µM) in gel-based DNA relaxation assays .
Integrated studies suggest a dual mechanism dependent on concentration and cell type .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
